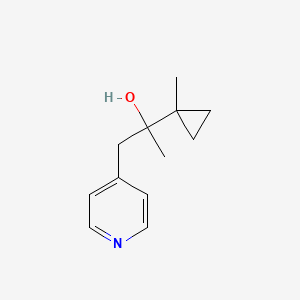

2-(1-Methylcyclopropyl)-1-(pyridin-4-yl)propan-2-ol

描述

属性

IUPAC Name |

2-(1-methylcyclopropyl)-1-pyridin-4-ylpropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-11(5-6-11)12(2,14)9-10-3-7-13-8-4-10/h3-4,7-8,14H,5-6,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBXBFMMRBXAZPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)C(C)(CC2=CC=NC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Comprehensive Guide to the Structural Elucidation of 2-(1-Methylcyclopropyl)-1-(pyridin-4-yl)propan-2-ol

Preamble: The Imperative for Unambiguous Characterization

In the landscape of modern drug discovery and development, the pyridine scaffold is a cornerstone, integral to a multitude of FDA-approved therapeutics.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in medicinal chemistry. When coupled with sterically complex and conformationally constrained moieties like a methylcyclopropyl group, novel chemical entities with potentially unique pharmacological profiles emerge. The molecule at the center of this guide, 2-(1-methylcyclopropyl)-1-(pyridin-4-yl)propan-2-ol, represents such a compound.

This technical guide provides a comprehensive, multi-technique framework for the unambiguous structural elucidation of this molecule. It is designed for researchers, chemists, and drug development professionals, moving beyond a simple recitation of methods to delve into the strategic rationale behind the analytical workflow. We will demonstrate how a synergistic application of mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments serves as a self-validating system to confirm the compound's constitution, connectivity, and ultimately, its precise chemical structure.

Section 1: The Strategic Workflow for Structure Determination

The elucidation of a novel molecular structure is a systematic process of hypothesis generation and validation. Each analytical technique provides a unique piece of the puzzle. Our approach is hierarchical, beginning with the confirmation of elemental composition and proceeding through the identification of functional groups to the final, detailed mapping of the atomic framework.

The overall workflow is visualized below. This strategic sequence ensures that the information gleaned from one experiment logically informs the next, creating an efficient and robust pathway to the final structure.

Caption: Overall workflow for structure elucidation.

Section 2: Foundational Analysis – Molecular Formula and Functional Groups

High-Resolution Mass Spectrometry (HRMS): Defining the Elemental Composition

The Rationale: Before any structural fragments can be pieced together, the fundamental building blocks—the atoms themselves—must be known. HRMS is the definitive technique for determining a compound's exact mass with high precision, which in turn allows for the calculation of its unique elemental formula.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF)

-

Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to promote protonation.

-

Instrumentation: Utilize an ESI-TOF mass spectrometer.

-

Acquisition: Infuse the sample solution into the ESI source. Acquire the spectrum in positive ion mode, as the pyridine nitrogen is readily protonated. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Data Processing: The instrument software will detect the mass of the protonated molecular ion, [M+H]⁺. The high resolution of the TOF analyzer allows for a mass measurement accurate to within a few parts per million (ppm).

Anticipated Data & Interpretation: The molecular formula for 2-(1-methylcyclopropyl)-1-(pyridin-4-yl)propan-2-ol is C₁₂H₁₇NO.[3] The expected data from HRMS analysis is summarized in the table below. The close agreement between the calculated and observed exact mass for the [M+H]⁺ ion provides unequivocal confirmation of the elemental composition, a critical first step that constrains all subsequent spectral interpretation.

| Parameter | Expected Value |

| Molecular Formula | C₁₂H₁₇NO |

| Exact Mass (M) | 191.131014 u |

| Ion Species | [M+H]⁺ |

| Calculated m/z for [M+H]⁺ | 192.13829 u |

| Observed m/z | Expected within ± 5 ppm of calculated value |

Infrared (IR) Spectroscopy: A Rapid Scan for Key Functionalities

The Rationale: IR spectroscopy provides a rapid, non-destructive method for identifying the presence of specific functional groups. It works on the principle that chemical bonds vibrate at characteristic frequencies. By passing infrared radiation through the sample, we can detect which frequencies are absorbed, revealing the types of bonds present.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid powder sample directly onto the ATR crystal (typically diamond or germanium).

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition: Record a background spectrum of the empty ATR crystal. Then, apply pressure to ensure good contact between the sample and the crystal and record the sample spectrum. Typically, 16-32 scans are co-added over a range of 4000-400 cm⁻¹.

-

Data Processing: The background is automatically subtracted to yield the final absorbance or transmittance spectrum.

Anticipated Data & Interpretation: The IR spectrum will provide immediate evidence for the key functional groups within the molecule. The presence of a tertiary alcohol and the aromatic pyridine ring, along with the aliphatic cyclopropyl and methyl groups, will give rise to a distinct pattern of absorption bands.

| Wavenumber (cm⁻¹) | Vibration Type | Structural Moiety | Rationale |

| ~3400 (broad) | O-H stretch | Tertiary Alcohol (O-H) | The broadness is due to hydrogen bonding. Confirms the presence of the hydroxyl group. |

| ~3100-3000 | C-H stretch (sp²) | Pyridine & Cyclopropyl | Aromatic C-H stretches and the characteristic high-frequency C-H stretches of a cyclopropane ring.[4] |

| ~2980-2850 | C-H stretch (sp³) | Methyl, Methylene | Aliphatic C-H stretching from the methyl and methylene groups. |

| ~1600, ~1560 | C=C and C=N ring stretches | Pyridine Ring | Characteristic absorptions for the aromatic pyridine heterocycle. |

| ~1100 | C-O stretch | Tertiary Alcohol (C-O) | Strong absorption confirming the carbon-oxygen single bond of the alcohol. |

| ~1020 | Ring vibration | Cyclopropane Ring | A characteristic absorption band associated with the symmetric vibration of the cyclopropane ring.[4] |

Section 3: The Core Analysis – Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For 2-(1-methylcyclopropyl)-1-(pyridin-4-yl)propan-2-ol, a combination of 1D and 2D NMR experiments is essential to assemble the complete structural picture.

General Experimental Protocol: NMR

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition & Processing: Acquire spectra using standard pulse programs for ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC experiments. Process the data using appropriate software (e.g., MestReNova, TopSpin) involving Fourier transformation, phasing, and baseline correction.

¹H NMR: Mapping the Proton Environment

The Rationale: ¹H NMR provides a map of all the proton environments in the molecule. The chemical shift indicates the electronic environment of a proton, the integration gives the relative number of protons, and the multiplicity (splitting pattern) reveals the number of neighboring protons.

Anticipated Data & Interpretation: The structure contains several distinct proton environments. The pyridine ring will show a classic A₂B₂ pattern, while the cyclopropyl protons will be in the characteristic upfield region.[4]

| Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.5 | Doublet (d) | 2H | H-α (Pyridine) | Protons adjacent to the electronegative nitrogen are deshielded and appear far downfield. |

| ~7.2 | Doublet (d) | 2H | H-β (Pyridine) | Protons further from the nitrogen are less deshielded. They are coupled to the H-α protons. |

| ~2.9 | Singlet (s) | 2H | -CH₂- | Methylene group adjacent to the pyridine ring and a quaternary carbon. Appears as a singlet as there are no protons on adjacent carbons to couple with. |

| ~1.5 (exchangeable) | Singlet (s) | 1H | -OH | The hydroxyl proton shift is variable and concentration-dependent. It can be confirmed by its disappearance upon adding a drop of D₂O to the NMR tube. |

| ~1.2 | Singlet (s) | 3H | -C(OH)-CH₃ | Methyl group attached to the tertiary carbinol center. It is a singlet with no adjacent protons. |

| ~0.8 | Singlet (s) | 3H | Cyclopropyl-CH₃ | Methyl group on the cyclopropyl ring. It is a singlet with no adjacent protons. |

| ~0.5 - 0.2 | Multiplets (m) | 4H | Cyclopropyl-CH₂ | The two sets of methylene protons on the cyclopropyl ring are diastereotopic and will appear as complex multiplets in the highly shielded, upfield region of the spectrum. |

¹³C NMR & DEPT-135: The Carbon Skeleton

The Rationale: ¹³C NMR identifies all unique carbon atoms in the molecule. A DEPT-135 experiment is run alongside it to differentiate between CH, CH₂, and CH₃ carbons, which greatly aids in peak assignment. In a DEPT-135 spectrum, CH and CH₃ carbons appear as positive signals, while CH₂ carbons are negative signals. Quaternary carbons do not appear.

Anticipated Data & Interpretation:

| Predicted Shift (ppm) | DEPT-135 Signal | Assignment | Rationale |

| ~150 | Positive | C-α (Pyridine) | Carbon adjacent to nitrogen is highly deshielded. |

| ~148 | None | C-γ (Pyridine) | Quaternary carbon attached to the propanol side chain. |

| ~124 | Positive | C-β (Pyridine) | Pyridine carbons further from the nitrogen. |

| ~75 | None | C (OH)(CH₃) | The tertiary carbinol carbon, shifted downfield by the attached oxygen. |

| ~45 | Negative | -C H₂- | The methylene carbon connecting the pyridine ring and the carbinol center. |

| ~28 | Positive | -C(OH)-C H₃ | Methyl carbon attached to the carbinol center. |

| ~22 | Positive | Cyclopropyl-C H₃ | Methyl carbon on the cyclopropyl ring. |

| ~20 | None | Cyclopropyl-C (CH₃) | The quaternary carbon of the cyclopropyl ring. |

| ~12 | Negative | Cyclopropyl-C H₂ | The two equivalent methylene carbons of the cyclopropyl ring, appearing in the highly shielded region. |

2D NMR: Assembling the Pieces

The Rationale: While 1D NMR identifies the fragments, 2D NMR shows how they are connected. COSY, HSQC, and HMBC experiments are crucial for unambiguously assembling the final structure.

-

COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are coupled (typically separated by 2-3 bonds). In this molecule, it would primarily show the correlation between the H-α and H-β protons of the pyridine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal of the atom it is directly attached to. This allows for the definitive assignment of the ¹³C spectrum based on the more easily assigned ¹H spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule. It reveals correlations between protons and carbons that are 2 or 3 bonds away. These long-range correlations are the "glue" that holds the molecular structure together, connecting fragments that have no direct proton-proton coupling.

Key HMBC Correlations for Structural Confirmation: The diagram below illustrates the essential HMBC correlations that would be expected and required to confirm the connectivity of the major structural fragments.

Caption: Key expected HMBC (red arrows) and HSQC (blue lines) correlations.

-

Correlation 1 (H-β to C-γ): The pyridine β-protons will show a 2-bond correlation to the C-γ carbon, confirming the attachment point of the side chain.

-

Correlation 2 (-CH₂- to C-β and C-γ): The methylene protons will show correlations to the pyridine C-β (3-bond) and C-γ (2-bond) carbons, locking the side chain to the ring.

-

Correlation 3 (-CH₂- to C-q_p): The methylene protons will also correlate to the quaternary carbinol carbon (C-q_p), connecting the first and second carbons of the "propanol" chain.

-

Correlation 4 (Propanol-CH₃ to C-q_p and C-q_c): The methyl protons on the propanol backbone will show a strong 2-bond correlation to the carbinol carbon (C-q_p) and a crucial 2-bond correlation to the quaternary cyclopropyl carbon (C-q_c), unambiguously linking the two main fragments.

-

Correlation 5 (Cyclopropyl-CH₃ to C-q_p): A 2-bond correlation from the cyclopropyl methyl protons back to the carbinol carbon provides definitive, reciprocal confirmation of this key linkage.

Section 4: Conclusion – A Self-Validating Structural Proof

The structural elucidation of 2-(1-methylcyclopropyl)-1-(pyridin-4-yl)propan-2-ol is a clear demonstration of the power of a modern, multi-technique analytical approach. Each piece of data serves to validate the others:

-

HRMS provides the exact molecular formula, setting the atomic stage.

-

IR spectroscopy offers rapid confirmation of the key alcohol and pyridine functional groups.

-

¹H and ¹³C NMR provide a detailed census of every hydrogen and carbon environment.

-

2D NMR , particularly HMBC, acts as the master architect, revealing the precise atomic connectivity and piecing together the molecular puzzle with indisputable links.

By following this systematic and logically structured workflow, researchers can move from a newly synthesized powder to a fully elucidated and confirmed molecular structure with the highest degree of scientific confidence. This rigorous characterization is the non-negotiable foundation upon which all further research, from biological screening to preclinical development, is built.

References

- A Technical Guide to the Characterization of Novel Pyridine Derivatives. Benchchem.

- Jamzad, M., et al. Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. Hilaris Publisher.

-

Elsayed, M.A., et al. (2018). Design, Synthesis, and Structural Elucidation of New Pyridine and Thienopyridine Derivatives. ResearchGate. Available from: [Link]

- Spectroscopic Analysis of 1-Cyclopropyl-2-nitronaphthalene: A Technical Overview. Benchchem.

-

Supplementary Information. Royal Society of Chemistry. Available from: [Link]

-

Hernández-García, E., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available from: [Link]

-

Synthesis, characterisation, biological and theoretical studies of novel pyridine derivatives. (2022). Journal of the Indian Chemical Society. Available from: [Link]

-

Dewar, M.J.S., et al. (1976). Photoelectron spectra of molecules. Part VII. Cyclopropylallenes. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

-

Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry. Available from: [Link]

-

Structures of cyclopropyl-moiety-containing drugs. ResearchGate. Available from: [Link]

-

The structure and reactivity of the cyclopropane species. Wiley Online Library. Available from: [Link]

Sources

An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-(1-Methylcyclopropyl)-1-(pyridin-4-yl)propan-2-ol

A Proposed Investigational Framework for a Novel Chemical Entity

Authored by: Your Senior Application Scientist

Abstract

The compound 2-(1-methylcyclopropyl)-1-(pyridin-4-yl)propan-2-ol represents a novel chemical scaffold with undetermined biological activity. This guide puts forth a comprehensive, multi-faceted research plan to systematically investigate its potential mechanism of action. Based on a structural analysis of its key moieties—a pyridine ring and a cyclopropyl group—we hypothesize that this compound may function as a modulator of enzymatic activity, potentially within the cytochrome P450 family, or as a ligand for receptors that recognize pyridinyl structures. This document provides a detailed, step-by-step experimental workflow, encompassing computational modeling, in vitro biochemical assays, and cell-based functional studies, designed to rigorously test this hypothesis and uncover the compound's pharmacological profile.

Introduction: Deconstructing the Molecule

The structure of 2-(1-methylcyclopropyl)-1-(pyridin-4-yl)propan-2-ol presents several key features that can inform our initial hypotheses about its biological targets. The presence of a pyridine ring is of particular interest, as this nitrogen-containing heterocycle is a common pharmacophore in a wide array of approved drugs, often interacting with the active sites of enzymes or the binding pockets of receptors. The cyclopropyl group, a small, strained ring, can introduce conformational rigidity and participate in unique hydrophobic and electronic interactions with biological targets.

Given the absence of existing literature on this specific molecule, a logical starting point is to investigate its potential role as an enzyme inhibitor or a receptor modulator. This guide will proceed with the primary hypothesis that 2-(1-methylcyclopropyl)-1-(pyridin-4-yl)propan-2-ol acts as an inhibitor of a specific enzyme, while also outlining strategies to explore its potential effects on receptor signaling.

Proposed Mechanism of Action: A Hypothesis-Driven Approach

Based on its structural components, we propose that 2-(1-methylcyclopropyl)-1-(pyridin-4-yl)propan-2-ol may act as an inhibitor of enzymes that recognize pyridinyl-containing substrates. A prominent family of such enzymes is the cytochrome P450 (CYP) superfamily, which is involved in the metabolism of a vast number of xenobiotics and endogenous compounds. The pyridine nitrogen could coordinate with the heme iron in the active site of a CYP enzyme, leading to inhibition.

Alternatively, the compound could target other enzymes where a pyridine moiety can form crucial interactions, or it could bind to receptors that have a binding pocket amenable to this chemical structure. The following experimental plan is designed to systematically test these possibilities.

Experimental Workflow: A Step-by-Step Investigation

This section details a comprehensive experimental plan to elucidate the mechanism of action of 2-(1-methylcyclopropyl)-1-(pyridin-4-yl)propan-2-ol.

In Silico Profiling: Predicting Potential Targets

The initial phase of our investigation will involve computational methods to predict the compound's physicochemical properties and potential biological targets.

Protocol 1: Physicochemical Property Prediction

-

Input: The 2D structure of 2-(1-methylcyclopropyl)-1-(pyridin-4-yl)propan-2-ol in SMILES or SDF format.

-

Software: Utilize computational tools such as SwissADME or similar platforms.

-

Parameters to Analyze:

-

Molecular Weight (MW)

-

LogP (lipophilicity)

-

Topological Polar Surface Area (TPSA)

-

Hydrogen Bond Donors and Acceptors

-

Rotatable Bonds

-

Drug-likeness rules (e.g., Lipinski's rule of five)

-

-

Interpretation: The output will provide insights into the compound's potential for oral bioavailability and cell permeability, guiding the design of subsequent cell-based assays.

Protocol 2: Target Prediction via Molecular Docking

-

Target Selection: Based on the hypothesis, select a panel of human cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) and other enzymes with known affinity for pyridine-containing ligands.

-

Software: Employ molecular docking software such as AutoDock Vina or Schrödinger's Glide.

-

Procedure: a. Prepare the 3D structure of the ligand (our compound of interest). b. Prepare the 3D structures of the selected protein targets, defining the binding site. c. Perform docking simulations to predict the binding affinity and pose of the compound within the active site of each target.

-

Analysis: Analyze the docking scores and binding interactions (e.g., hydrogen bonds, hydrophobic interactions) to prioritize targets for in vitro validation.

Diagram 1: In Silico Investigation Workflow

Caption: Workflow for the initial in silico analysis of the compound.

In Vitro Biochemical Assays: Validating Target Engagement

The next phase involves in vitro experiments to confirm the predictions from the in silico studies.

Protocol 3: Enzyme Inhibition Assays

-

Objective: To determine if 2-(1-methylcyclopropyl)-1-(pyridin-4-yl)propan-2-ol inhibits the activity of the prioritized enzyme targets.

-

Materials:

-

Recombinant human enzymes (e.g., CYP3A4).

-

Fluorogenic or colorimetric substrates for each enzyme.

-

Our test compound dissolved in a suitable solvent (e.g., DMSO).

-

Assay buffer and microplates.

-

-

Procedure: a. Prepare a dilution series of the test compound. b. In a microplate, add the enzyme, buffer, and the test compound at various concentrations. c. Pre-incubate to allow for compound-enzyme interaction. d. Initiate the reaction by adding the substrate. e. Monitor the change in fluorescence or absorbance over time using a plate reader. f. Include positive (known inhibitor) and negative (vehicle) controls.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Table 1: Hypothetical Enzyme Inhibition Data

| Target Enzyme | IC50 (µM) |

| CYP3A4 | 5.2 |

| CYP2D6 | > 100 |

| CYP2C9 | 25.8 |

Cell-Based Assays: Assessing Functional Effects

The final stage of our initial investigation will be to assess the compound's effects in a cellular context.

Protocol 4: Cellular Thermal Shift Assay (CETSA)

-

Objective: To confirm target engagement in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.

-

Procedure: a. Treat cultured cells with the test compound or vehicle control. b. Lyse the cells and heat the lysates to a range of temperatures. c. Separate the soluble and aggregated protein fractions by centrifugation. d. Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.

-

Interpretation: An increase in the melting temperature of the target protein in the presence of the compound indicates direct binding.

Diagram 2: Experimental Validation Pathway

Caption: A streamlined workflow for the experimental validation of predicted targets.

Future Directions and Advanced Studies

Should the initial experiments confirm a specific target and mechanism of action, further studies would be warranted, including:

-

Mechanism of Inhibition Studies: To determine if the inhibition is competitive, non-competitive, or uncompetitive.

-

Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of the compound to optimize its potency and selectivity.

-

In Vivo Efficacy and Safety Studies: To evaluate the compound's pharmacological effects and safety profile in animal models.

Conclusion

This technical guide provides a robust and logical framework for the initial investigation into the mechanism of action of the novel compound 2-(1-methylcyclopropyl)-1-(pyridin-4-yl)propan-2-ol. By combining in silico prediction with rigorous in vitro and cell-based validation, this approach allows for a systematic and efficient elucidation of its biological function. The proposed workflow is designed to be adaptable, and the results from each stage will inform the direction of subsequent experiments, ultimately leading to a comprehensive understanding of this new chemical entity's pharmacological profile.

Preliminary In-Vitro Screening of 2-(1-Methylcyclopropyl)-1-(pyridin-4-yl)propan-2-ol: A Technical Guide

Abstract

This technical guide provides a comprehensive framework for the preliminary in-vitro screening of the novel chemical entity, 2-(1-Methylcyclopropyl)-1-(pyridin-4-yl)propan-2-ol. The strategic incorporation of a 1-methylcyclopropyl moiety and a pyridin-4-yl group suggests a potential for multifaceted biological activity, warranting a systematic and robust preclinical evaluation. This document outlines a tiered screening cascade designed to efficiently assess the compound's cytotoxic, antimicrobial, and metabolic stability profiles. Detailed, step-by-step protocols for key assays, including cytotoxicity against a panel of human cancer cell lines, antimicrobial susceptibility testing, and metabolic stability in human liver microsomes, are provided. Furthermore, this guide emphasizes the rationale behind experimental design and data interpretation, empowering researchers and drug development professionals to generate high-quality, reproducible data for informed decision-making in the early stages of drug discovery.

Introduction: Rationale for Screening 2-(1-Methylcyclopropyl)-1-(pyridin-4-yl)propan-2-ol

The chemical architecture of 2-(1-Methylcyclopropyl)-1-(pyridin-4-yl)propan-2-ol presents a compelling case for its investigation as a potential therapeutic agent. The molecule integrates two key pharmacophoric features: a pyridine ring and a cyclopropyl group, both of which are prevalent in a wide array of approved drugs.

The pyridine nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, influencing the compound's solubility and interaction with biological targets.[3]

The cyclopropyl group , a three-membered carbocycle, is increasingly utilized in drug design to enhance potency, improve metabolic stability, and modulate physicochemical properties.[4] Its rigid structure can conformationally constrain molecules, potentially leading to higher binding affinity for target proteins.

Given the potential for synergistic or unique biological effects arising from the combination of these two moieties, a systematic preliminary in-vitro screening is warranted to elucidate the therapeutic potential of 2-(1-Methylcyclopropyl)-1-(pyridin-4-yl)propan-2-ol.

In-Silico Target Prediction: A Hypothesis-Generating Approach

Prior to embarking on extensive in-vitro screening, computational methods can provide valuable insights into potential biological targets. In the absence of pre-existing data for 2-(1-Methylcyclopropyl)-1-(pyridin-4-yl)propan-2-ol, in-silico target prediction tools can be employed. These platforms utilize algorithms based on chemical similarity, machine learning, and pharmacophore modeling to screen the compound against databases of known ligands and their targets.[4][5][6] This approach can generate a ranked list of potential protein targets, helping to prioritize and refine the experimental screening strategy. For the purpose of this guide, we will proceed with a broad-spectrum screening approach, as is common for novel chemical entities with unknown targets.

The In-Vitro Screening Cascade

A tiered or cascaded approach to in-vitro screening is a resource-efficient strategy to systematically evaluate a compound's biological activities.[7] The proposed cascade for 2-(1-Methylcyclopropyl)-1-(pyridin-4-yl)propan-2-ol prioritizes the assessment of broad cytotoxicity, followed by more specific antimicrobial and metabolic profiling.

Figure 1: A tiered in-vitro screening cascade for 2-(1-Methylcyclopropyl)-1-(pyridin-4-yl)propan-2-ol.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the key in-vitro assays outlined in the screening cascade.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[8]

3.1.1. Cell Lines and Culture Conditions

A panel of human cancer cell lines is recommended to assess the breadth of cytotoxic activity. The following are representative lines from different cancer types:

-

MCF-7: Human breast adenocarcinoma

-

A549: Human lung carcinoma

-

HCT116: Human colon carcinoma

All cell lines should be cultured in their respective recommended media, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

3.1.2. MTT Assay Protocol

-

Cell Seeding:

-

Compound Treatment:

-

Prepare a stock solution of 2-(1-Methylcyclopropyl)-1-(pyridin-4-yl)propan-2-ol in sterile DMSO.

-

Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

-

Remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plate for 48 or 72 hours.

-

-

MTT Addition and Formazan Solubilization:

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader.[17]

-

3.1.3. Data Analysis: IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of the compound that causes a 50% reduction in cell viability.

-

Normalization: Convert the raw absorbance data to percentage inhibition relative to the vehicle control.

-

% Inhibition = 100 - [ (Absorbance_sample - Absorbance_blank) / (Absorbance_control - Absorbance_blank) ] * 100

-

-

Curve Fitting: Plot the % Inhibition against the logarithm of the compound concentration. Fit the data using a non-linear regression model (sigmoidal dose-response curve).[18][19]

-

IC50 Calculation: The IC50 value is the concentration corresponding to 50% inhibition on the fitted curve.[18]

Hypothetical IC50 Calculation Data:

| Concentration (µM) | Log(Concentration) | % Inhibition |

| 0.1 | -1 | 5 |

| 1 | 0 | 15 |

| 10 | 1 | 48 |

| 50 | 1.7 | 85 |

| 100 | 2 | 95 |

This data would then be plotted in a program like GraphPad Prism to determine the precise IC50 value through non-linear regression.[20]

Antimicrobial Susceptibility Testing: Broth Microdilution

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]

3.2.1. Microbial Strains and Media

-

Bacteria:

-

Fungus:

-

Candida albicans (e.g., ATCC 90028)[23]

-

Medium: RPMI-1640 with L-glutamine, buffered with MOPS

-

3.2.2. Broth Microdilution Protocol

-

Inoculum Preparation:

-

Prepare a suspension of the microorganism in sterile saline or broth, adjusted to the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).[24]

-

Dilute the suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for C. albicans.[23][24]

-

-

Compound Dilution:

-

In a 96-well microtiter plate, perform serial two-fold dilutions of 2-(1-Methylcyclopropyl)-1-(pyridin-4-yl)propan-2-ol in the appropriate broth.

-

-

Inoculation and Incubation:

-

Add the prepared inoculum to each well.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for C. albicans.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Metabolic Stability Assay: Human Liver Microsomes

This assay evaluates the susceptibility of the compound to metabolism by Phase I enzymes, primarily Cytochrome P450s, present in human liver microsomes (HLMs).

3.3.1. Assay Conditions

-

Test System: Pooled Human Liver Microsomes (HLMs)

-

Compound Concentration: 1 µM

-

Microsome Concentration: 0.5 mg/mL

-

Cofactor: NADPH (1 mM)

-

Incubation Times: 0, 5, 15, 30, 45, 60 minutes

3.3.2. Metabolic Stability Protocol

-

Reaction Setup:

-

Prepare a reaction mixture containing HLMs and 2-(1-Methylcyclopropyl)-1-(pyridin-4-yl)propan-2-ol in a phosphate buffer (pH 7.4).

-

Pre-incubate the mixture at 37°C.

-

-

Initiation and Termination:

-

Initiate the reaction by adding NADPH.

-

At each time point, terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

-

Sample Analysis:

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

-

3.3.3. Data Analysis

-

Calculate % Remaining: Determine the percentage of the compound remaining at each time point relative to the 0-minute time point.

-

Determine In-Vitro Half-Life (t½): Plot the natural logarithm of the % remaining versus time. The slope of the linear regression is the elimination rate constant (k).

-

t½ = 0.693 / k

-

-

Calculate Intrinsic Clearance (CLint):

-

CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

-

Integrated Workflow and Decision Making

The data generated from this preliminary screening cascade will provide a foundational understanding of the biological profile of 2-(1-Methylcyclopropyl)-1-(pyridin-4-yl)propan-2-ol.

Figure 2: Integrated workflow for the preliminary in-vitro screening and decision-making process.

A compound demonstrating potent and selective cytotoxicity against specific cancer cell lines, or significant antimicrobial activity at non-cytotoxic concentrations, coupled with moderate to good metabolic stability, would be prioritized for further investigation in the hit-to-lead phase of drug discovery.

Conclusion

This technical guide has outlined a robust and logical framework for the initial in-vitro evaluation of 2-(1-Methylcyclopropyl)-1-(pyridin-4-yl)propan-2-ol. By adhering to the detailed protocols and data analysis methodologies presented, researchers can generate high-quality, reproducible data to effectively assess the compound's therapeutic potential. The proposed screening cascade provides a clear path from initial characterization to a data-driven decision point for advancing promising compounds into the next phase of drug development.

References

-

TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. (n.d.). PMC. Retrieved March 21, 2026, from [Link]

-

The Cyclopropyl Group in Medicinal Chemistry. (2020, August 26). Scientific Update. Retrieved March 21, 2026, from [Link]

-

Ultimate Guide to Optimal Cell Seeding Density for MTT Assays (96-Well Plate). (2026, February 4). CLYTE. Retrieved March 21, 2026, from [Link]

- Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273-309.

- Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32–W38.

-

Anti-cancer effects of 2-oxoquinoline derivatives on the HCT116 and LoVo human colon cancer cell lines. (2015, October 16). Spandidos Publications. Retrieved March 21, 2026, from [Link]

-

Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay. (n.d.). PMC. Retrieved March 21, 2026, from [Link]

-

Broth microdilution. (n.d.). In Wikipedia. Retrieved March 21, 2026, from [Link]

- Ferrara, F., et al. (2021). Recent Advances in In Silico Target Fishing. Molecules, 26(17), 5133.

-

Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms. (n.d.). PMC. Retrieved March 21, 2026, from [Link]

-

Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). CLYTE. Retrieved March 21, 2026, from [Link]

-

A Comparative Study of MTT and WST-1 Assays in Cytotoxicity Analysis. (n.d.). JournalAgent. Retrieved March 21, 2026, from [Link]

-

Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line. (2019, April 12). MDPI. Retrieved March 21, 2026, from [Link]

-

For Material and Methods Cell Culture and MTT Assay For this study A549 (Human lung cancer cell line) DLD-1 (human colon adenoca. (n.d.). Rsc.org. Retrieved March 21, 2026, from [Link]

-

Preparation of inoculum for infection with Staphylococcus aureus (ATCC 29213). (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

-

IC50 Calculation Using GraphPad Prism | Nonlinear Regression. (2025, June 4). YouTube. Retrieved March 21, 2026, from [Link]

-

The dose dependent in vitro responses of MCF-7 and MDA-MB-231 cell lines to extracts of Vatica diospyroides symington type SS fruit include effects on mode of cell death. (2015, May 27). PMC. Retrieved March 21, 2026, from [Link]

-

MTT Cell Viability & Proliferation Assay. (n.d.). ScienCell. Retrieved March 21, 2026, from [Link]

-

How to calculate IC50. (n.d.). Science Gateway. Retrieved March 21, 2026, from [Link]

-

How can I calculate the IC50 value using a non linear model? (2014, January 5). ResearchGate. Retrieved March 21, 2026, from [Link]

-

How many cells do I need for mtt assay for each well? (2014, August 20). ResearchGate. Retrieved March 21, 2026, from [Link]

-

Broth microdilution reference methodology. (2022, April 19). CGSpace. Retrieved March 21, 2026, from [Link]

-

Calculating Half Maximal Inhibitory Concentration (IC 50 ) Values from Glycomics Microarray Data Using GraphPad Prism. (n.d.). Springer Nature Experiments. Retrieved March 21, 2026, from [Link]

-

Antifungal Susceptibility Testing: Current Approaches. (2020, April 29). Clinical Microbiology Reviews. Retrieved March 21, 2026, from [Link]

-

Standardisation of high throughput microdilution antifungal susceptibility testing for Candida albicans and Cryptococcus neoformans. (n.d.). PMC. Retrieved March 21, 2026, from [Link]

-

Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents. (n.d.). PMC. Retrieved March 21, 2026, from [Link]

-

Determination of MIC Quality Control Parameters for Exebacase, a Novel Lysin with Antistaphylococcal Activity. (2021, January 7). ASM Journals. Retrieved March 21, 2026, from [Link]

-

In Vitro Inhibition of Staphylococcus aureus subsp. aureus (ATCC® 6538™) by Artemether-Lumefantrine Tablets: A Comparative Study of Three Dosage Strengths. (2018, December 31). The Open Microbiology Journal. Retrieved March 21, 2026, from [Link]

-

In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. (n.d.). MDPI. Retrieved March 21, 2026, from [Link]

-

Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. (n.d.). Retrieved March 21, 2026, from [Link]

-

DOT Language. (2024, September 28). Graphviz. Retrieved March 21, 2026, from [Link]

-

Broth microdilution tests for E. coli ATCC 8739. Red circles indicate... (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

-

How to Develop a Successful in vitro Screening Strategy. (n.d.). Retrieved March 21, 2026, from [Link]

-

Escherichia coli ATCC 35218 as a Quality Control Isolate for Susceptibility Testing of Haemophilus influenzae with Haemophilus Test Medium. (n.d.). PMC. Retrieved March 21, 2026, from [Link]

-

Review Standardization of antifungal susceptibility testing. (n.d.). Retrieved March 21, 2026, from [Link]

-

Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. (2024, December 19). IntechOpen. Retrieved March 21, 2026, from [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). PMC - NIH. Retrieved March 21, 2026, from [Link]

-

Biomedical Graph Visualizer for Identifying Drug Candidates. (2020, November 28). bioRxiv. Retrieved March 21, 2026, from [Link]

-

Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. (2016, April 14). ACS Publications. Retrieved March 21, 2026, from [Link]

-

Screening cascade and Venn diagram of our fragment screening campaign... (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications | IntechOpen [intechopen.com]

- 4. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Escherichia coli ATCC 35218 as a Quality Control Isolate for Susceptibility Testing of Haemophilus influenzae with Haemophilus Test Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. atcc.org [atcc.org]

- 9. clyte.tech [clyte.tech]

- 10. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.journalagent.com [pdf.journalagent.com]

- 12. Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line | MDPI [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. materialneutral.info [materialneutral.info]

- 15. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. spandidos-publications.com [spandidos-publications.com]

- 17. sciencellonline.com [sciencellonline.com]

- 18. clyte.tech [clyte.tech]

- 19. Star Republic: Guide for Biologists [sciencegateway.org]

- 20. m.youtube.com [m.youtube.com]

- 21. journals.asm.org [journals.asm.org]

- 22. atcc.org [atcc.org]

- 23. Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. openmicrobiologyjournal.com [openmicrobiologyjournal.com]

Discovery and Synthesis of Novel Pyridinyl Alkanols: Harnessing Asymmetric Autocatalysis and Amplification of Chirality

Executive Summary

Pyridinyl alkanols represent a privileged scaffold in medicinal chemistry and drug discovery. The unique structural properties of these compounds—combining the hydrogen-bonding capability of the alkanol moiety with the basic, coordinating nitrogen of the pyridine ring—make them highly valuable pharmacophores for various therapeutic targets, including multidrug resistance (MDR) modulators and antiprotozoal agents. However, the pharmacological efficacy of these compounds is often highly dependent on their absolute stereochemistry. Traditional asymmetric synthesis requires stoichiometric amounts of chiral auxiliaries or expensive chiral catalysts, which can complicate scale-up and purification.

A paradigm-shifting approach to the discovery and synthesis of highly enantioenriched pyridinyl alkanols is the application of asymmetric autocatalysis, famously exemplified by the Soai reaction. In this process, a chiral pyridinyl alkanol product acts as an asymmetric catalyst for its own production, leading to a profound amplification of enantiomeric excess (ee) from an almost racemic mixture to near enantiopurity (>99.5% ee). This technical guide explores the mechanistic causality behind this phenomenon and provides a self-validating protocol for the synthesis of novel pyridinyl alkanol compounds.

Mechanistic Grounding: The Causality of Autocatalytic Amplification

The success of synthesizing pyridinyl alkanols via asymmetric autocatalysis hinges on the precise spatial arrangement of the heteroatoms. When a pyridine-3-carbaldehyde derivative (e.g., 5-(trimethylsilylethynyl)pyridine-3-carbaldehyde) reacts with diisopropylzinc ( i -Pr 2 Zn), the resulting zinc alkoxide of the pyridinyl alkanol forms a highly organized supramolecular aggregate.

-

Zinc Coordination and the "Cube Escape": The nitrogen atom at the 3-position relative to the alkoxide oxygen is indispensable. In standard dialkylzinc additions, zinc alkoxides often form stable, catalytically inactive cubic tetramers. However, as elucidated in , the pyridine nitrogen coordinates with the zinc centers, facilitating a "pyridine-assisted cube escape." This structural mutation drives the assembly of a catalytically active homochiral dimer or macrocyclic tetramer.

-

Bifurcation and Non-Linear Effects: If the initial reaction mixture has a slight enantiomeric imbalance (e.g., a scalemic mixture), the minor enantiomer is sequestered into a stable, catalytically inactive heterochiral aggregate. The excess major enantiomer forms the active homochiral catalyst. This bifurcation is the root cause of the extreme positive non-linear effect, culminating in asymmetric amplification, as detailed in the .

Mechanistic pathway of the Soai reaction illustrating the bifurcation of scalemic zinc alkoxides.

Experimental Protocols: Self-Validating Autocatalytic Synthesis

To synthesize a novel 3-pyridyl alkanol with high enantiopurity, we employ an iterative autocatalytic protocol. This system is self-validating: the continuous, exponential increase in ee across cycles confirms the presence and activity of the homochiral catalyst aggregate. The following protocol is adapted from foundational methodologies described in .

Protocol: Iterative Asymmetric Autocatalysis of 5-(Trimethylsilylethynyl)pyridine-3-carbaldehyde

Step 1: Preparation of the Initial Catalyst Synthesize a small amount of the target pyridinyl alkanol with a very low initial ee (e.g., ~2% ee) using a standard chiral auxiliary or circularly polarized light induction.

Step 2: Cycle 1 (Initiation)

-

In a flame-dried Schlenk flask under argon, dissolve the initial pyridinyl alkanol (0.05 mmol, 2% ee) in anhydrous toluene (2.0 mL).

-

Add diisopropylzinc (1.0 M in toluene, 0.15 mmol) dropwise at 0 °C. Stir for 20 minutes to allow the formation of the active zinc alkoxide.

-

Slowly add a solution of 5-(trimethylsilylethynyl)pyridine-3-carbaldehyde (0.10 mmol) in toluene (1.0 mL) over 1 hour using a syringe pump to prevent uncatalyzed background reactions.

-

Stir the reaction mixture at 0 °C for an additional 12 hours.

Step 3: Quenching and Extraction Quench the reaction with saturated aqueous NH 4 Cl (2.0 mL). Extract the aqueous layer with dichloromethane (3 × 5 mL). Dry the combined organic layers over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure.

Step 4: Purification and Analysis Purify the crude product via silica gel flash chromatography (Hexanes/EtOAc, 7:3). Determine the ee using chiral high-performance liquid chromatography (HPLC) with a Chiralcel OD-H column.

Step 5: Iterative Amplification Use the isolated product from Cycle 1 as the initial catalyst for Cycle 2, scaling the aldehyde and i -Pr 2 Zn proportionally. Repeat for 3-4 cycles until the ee exceeds 99.5%.

Iterative workflow for the asymmetric autocatalytic synthesis of pyridinyl alkanols.

Data Presentation: Amplification of Enantiomeric Excess

The table below summarizes the quantitative data from a standard iterative autocatalytic synthesis of a 3-pyridyl alkanol derivative. The data clearly demonstrates the exponential amplification of chirality over successive cycles, validating the efficiency of the homochiral catalyst aggregate.

| Reaction Cycle | Initial Catalyst ee (%) | Yield of Newly Formed Alkanol (%) | Final Product ee (%) |

| Cycle 1 | 2.0 (S) | 85 | 35.0 (S) |

| Cycle 2 | 35.0 (S) | 88 | 78.5 (S) |

| Cycle 3 | 78.5 (S) | 92 | 95.2 (S) |

| Cycle 4 | 95.2 (S) | 94 | >99.5 (S) |

Conclusion

The discovery and synthesis of novel pyridinyl alkanols have been revolutionized by the application of asymmetric autocatalysis. By understanding the causality behind the "pyridine-assisted cube escape" and the bifurcation of scalemic zinc alkoxides, researchers can design highly efficient, self-validating protocols to achieve near-perfect enantiopurity. This methodology not only provides access to valuable pharmacophores for drug development but also offers profound insights into the origins of biological homochirality.

References

-

Soai, K., Kawasaki, T., & Matsumoto, A. "Asymmetric Autocatalysis of Pyrimidyl Alkanol and Its Application to the Study on the Origin of Homochirality." Accounts of Chemical Research, 2014. URL: [Link]

-

Athavale, S. V., et al. "Demystifying the asymmetry-amplifying, autocatalytic behavior of the Soai reaction through structural, mechanistic, and computational studies." Nature Chemistry, 2020. URL: [Link]

-

Soai, K. "Asymmetric autocatalysis. Chiral symmetry breaking and the origins of homochirality of organic molecules." Proceedings of the Japan Academy, Series B, 2019. URL: [Link]

Uncharted Territory: The Pharmacological Profile of 2-(1-Methylcyclopropyl)-1-(pyridin-4-yl)propan-2-ol Remains Undefined

A comprehensive review of publicly available scientific literature and databases reveals a significant information gap regarding the pharmacological properties of the chemical compound 2-(1-Methylcyclopropyl)-1-(pyridin-4-yl)propan-2-ol. Despite its availability from commercial chemical suppliers for research purposes, its biological effects, mechanism of action, and metabolic fate have not been characterized in published studies. Consequently, the creation of an in-depth technical guide on its pharmacological profile is not feasible at this time.

This report details the extent of the available information and outlines the necessary preclinical studies that would be required to elucidate the pharmacological character of this molecule.

Current State of Knowledge: A Chemical Entity Without a Biological Narrative

Searches of prominent scientific databases and chemical registries have identified 2-(1-Methylcyclopropyl)-1-(pyridin-4-yl)propan-2-ol primarily through listings from commercial suppliers. These sources provide fundamental chemical and safety information but lack any data pertaining to its interaction with biological systems.

Physicochemical and Safety Data

The compound, with the Chemical Abstracts Service (CAS) number 1528577-82-3 and a molecular formula of C12H17NO, is cataloged by suppliers such as Sigma-Aldrich. Safety data sheets indicate standard hazard warnings, including potential for skin, eye, and respiratory irritation, as well as being harmful if swallowed.[1] This information, while crucial for handling and laboratory safety, offers no insight into its specific pharmacological effects.

The Void in Pharmacological Data

A thorough investigation into the core pillars of a pharmacological profile reveals a complete absence of published data for 2-(1-Methylcyclopropyl)-1-(pyridin-4-yl)propan-2-ol:

-

Mechanism of Action: There are no studies identifying the molecular targets (e.g., receptors, enzymes, ion channels) with which this compound might interact. Its structural features, including a pyridine ring and a cyclopropyl group, are present in various biologically active molecules, but this does not allow for a definitive prediction of its action.[2][3]

-

Pharmacodynamics (PD): Without a known mechanism of action, the physiological and biochemical effects of the compound on the body remain unknown. There is no information on its potency, efficacy, or potential therapeutic or toxic effects.

-

Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) profile of the compound has not been investigated.[4][5] Key parameters such as bioavailability, half-life, volume of distribution, and clearance are undetermined.[6][7]

A Roadmap for Future Investigation: Establishing a Pharmacological Profile

To characterize the pharmacological profile of 2-(1-Methylcyclopropyl)-1-(pyridin-4-yl)propan-2-ol, a systematic, multi-stage research program would be necessary. This would involve a series of in silico, in vitro, and in vivo studies.

Foundational In Silico and In Vitro Screening

The initial steps would involve computational modeling and high-throughput screening to generate preliminary hypotheses about the compound's biological activity.

Experimental Protocol: Target Identification and Initial Characterization

-

In Silico Screening:

-

In Vitro Target Screening:

-

Conduct broad panel screening assays (e.g., receptor binding assays) against a wide range of common drug targets to identify potential interactions.

-

Perform functional assays on any identified "hits" to determine if the compound acts as an agonist, antagonist, or inverse agonist.

-

-

In Vitro Metabolism Studies:

-

Incubate the compound with liver microsomes or hepatocytes to identify major metabolic pathways and potential metabolites.

-

Assess its potential to inhibit or induce key drug-metabolizing enzymes, such as cytochrome P450s.[10]

-

Caption: A generalized workflow for establishing the pharmacological profile of a novel chemical entity.

Subsequent In Vivo Evaluation

Positive findings from in vitro studies would warrant progression to animal models to understand the compound's effects in a whole organism.

Experimental Protocol: In Vivo Pharmacokinetic and Pharmacodynamic Assessment

-

Pharmacokinetic (PK) Studies:

-

Administer the compound to laboratory animals (e.g., rats or mice) via various routes (e.g., intravenous, oral).

-

Collect blood samples at multiple time points to determine key PK parameters such as Cmax, Tmax, AUC, and half-life.

-

-

Pharmacodynamic (PD) and Efficacy Studies:

-

Based on the identified mechanism of action, select an appropriate animal model of disease.

-

Administer the compound and measure relevant physiological or behavioral endpoints to assess its efficacy.

-

-

Preliminary Toxicology:

-

Conduct acute toxicity studies to determine the maximum tolerated dose and identify potential target organs for toxicity.

-

Conclusion

The compound 2-(1-Methylcyclopropyl)-1-(pyridin-4-yl)propan-2-ol currently represents a chemical structure in search of a biological function. While its synthesis and basic chemical properties are established, its pharmacological profile is entirely uncharacterized in the public domain. The development of a comprehensive technical guide necessitates the completion of a rigorous preclinical research program as outlined above. Until such data becomes available, its potential applications and effects in biological systems remain a matter of speculation. Researchers interested in this molecule have the opportunity to conduct foundational research that would define its place in pharmacology.

References

- Material Safety D

- Safety Data Sheet - CymitQuimica. (2024, December 19).

- SAFETY DATA SHEET - Fisher Scientific. (2023, October 20).

- 2-(pyridin-2-yl)

- An Introduction to Pharmacokinetics.

-

(+)-Methyl (1R,2S)-2-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]methyl}-1-phenylcyclopropanecarboxylate [(+)-MR200] Derivatives as Potent and Selective Sigma Receptor Ligands: Stereochemistry and Pharmacological Properties - PubMed. (2018, January 11). [Link]

-

1-amino-2-(pyridin-4-yl)propan-2-ol - NextSDS. [Link]

-

Pharmacokinetics of propylene glycol in humans during multiple dosing regimens - PubMed. [Link]

- US20250154124A1 - Processes for the preparation of n-(1-methylcyclopropyl)-2-(3-pyridinyl)

-

The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative - MDPI. (2021, July 31). [Link]

-

Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed. (2006, May 15). [Link]

-

SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol | Pharmaguideline. [Link]

-

Immunotoxicity Studies on the Insecticide 2-((1-(4-Phenoxyphenoxy)propan-2-yl)oxy)pyridine (MPEP) in Hsd:Harlan Sprague Dawley SD® Rats - MDPI. (2025, July 17). [Link]

-

Immunotoxicity Studies on the Insecticide 2-((1-(4-Phenoxyphenoxy)propan-2-yl)oxy)pyridine (MPEP) in Hsd:Harlan Sprague Dawley SD® Rats - PubMed. (2025, July 17). [Link]

-

Overview of Pharmacokinetics - Clinical Pharmacology - MSD Manual Professional Edition. [Link]

-

Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2 - MDPI. (2025, August 7). [Link]

-

(2-Methylcyclopropyl)-pyridin-2-ylmethanol | C10H13NO | CID 67301655 - PubChem. (2026, March 7). [Link]

-

Clinical pharmacology and pharmacokinetics: questions and answers | European Medicines Agency (EMA). [Link]

-

Pharmacokinetics and Drug Interactions - MDPI. (2026, January 4). [Link]

-

Peptides Evaluated In Silico, In Vitro, and In Vivo as Therapeutic Tools for Obesity: A Systematic Review - MDPI. (2024, September 6). [Link]

-

Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy - ResearchGate. [Link]

-

5 - PMC. [Link]

- (2026, March 11).

-

1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC. [Link]

-

1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors - PubMed. (2006, February 23). [Link]

-

Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10)-triene derivatives - PubMed. (2024, April 17). [Link]

-

Propranolol - PubMed. [Link]

-

Propranolol - Wikipedia. [Link]

-

Structural and Pharmacological Insights into Propranolol: An Integrated Crystallographic Perspective - MDPI. (2025, October 16). [Link]

-

In Silico Study, Synthesis, and Cytotoxic Activities of Porphyrin Derivatives - MDPI. (2018, January 20). [Link]

-

6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC. [Link]

-

SAR QSAR Environ Res - Publication Information - Medscape. (2018, December 1). [Link]

-

DIETHANOLAMINE DISTEARATE STEARAMIDE. [Link]

Sources

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. (+)-Methyl (1R,2S)-2-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]methyl}-1-phenylcyclopropanecarboxylate [(+)-MR200] Derivatives as Potent and Selective Sigma Receptor Ligands: Stereochemistry and Pharmacological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mmv.org [mmv.org]

- 5. Overview of Pharmacokinetics - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]

- 6. Pharmacokinetics of propylene glycol in humans during multiple dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clinical pharmacology and pharmacokinetics: questions and answers | European Medicines Agency (EMA) [ema.europa.eu]

- 8. In Silico Study, Synthesis, and Cytotoxic Activities of Porphyrin Derivatives [mdpi.com]

- 9. medscape.com [medscape.com]

- 10. mdpi.com [mdpi.com]

Engineering the Methylcyclopropyl Pyridine Scaffold: A Technical Guide to Next-Generation Therapeutics

Executive Summary & Chemical Rationale

In modern medicinal chemistry, the "escape from flatland" paradigm dictates the integration of sp³-hybridized carbon centers to improve the physicochemical properties and clinical success rates of small molecules. The methylcyclopropyl pyridine scaffold has emerged as a privileged pharmacophore in this context. By appending a sterically constrained, highly lipophilic methylcyclopropyl moiety to a rigid pyridine core, drug designers can precisely target narrow hydrophobic pockets—such as the ZA channel in epigenetic reader proteins or the extracellular domain of Class B G-protein coupled receptors (GPCRs).

As a Senior Application Scientist, I have observed that the true power of this scaffold lies in its entropic efficiency. The rigid cyclopropyl ring restricts rotational degrees of freedom, meaning the molecule pays a minimal entropic penalty upon binding to its target. This whitepaper explores the therapeutic potential of methylcyclopropyl pyridine compounds, focusing on the causal relationships between their structural geometry and their in vivo efficacy, specifically in the realms of epigenetic modulation and metabolic disease.

Case Study 1: Epigenetic Modulation via BD2-Selective BET Inhibitors

The Mechanistic Imperative for BD2 Selectivity

Bromodomain and Extra-Terminal (BET) proteins (BRD2, BRD3, BRD4, BRDT) are epigenetic readers that regulate the transcription of key oncogenes and inflammatory cytokines. Historically, pan-BET inhibitors (which equally inhibit both Bromodomain 1 [BD1] and Bromodomain 2 [BD2]) have suffered from dose-limiting toxicities, including severe thrombocytopenia and gastrointestinal distress.

Recent structural biology efforts have demonstrated that selectively targeting the BD2 domain preserves therapeutic efficacy in immuno-inflammatory conditions while eliminating pan-BET toxicities[1]. Achieving this >1000-fold selectivity requires exploiting the subtle amino acid differences in the ZA channel of the bromodomain.

Scaffold Hopping: The Role of the Methylcyclopropyl Group

Researchers successfully transitioned from a pyridone fragment to an N-methylpyridine-2-carboxamide core to improve aqueous solubility[2]. However, the critical breakthrough in BD2 selectivity occurred with the introduction of a chiral (1S,2S)-2-methylcyclopropyl group.

Causality in Design: The (S)-methyl group projects directly into the entrance of the ZA channel. This vector displaces a network of high-energy, poorly coordinated water molecules, driving a massive gain in binding enthalpy. Conversely, the (R)-enantiomer clashes with the channel walls, resulting in a dramatic loss of potency[3].

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the structure-activity relationship demonstrating the necessity of the chiral methylcyclopropyl group for BD2 selectivity.

| Compound Variant | Core Scaffold | N4-Substituent | BRD4 BD1 pIC₅₀ | BRD4 BD2 pIC₅₀ | Fold Selectivity (BD2/BD1) |

| Des-methyl Analogue | Pyridine | Cyclopropyl | < 4.0 | 6.1 | ~125x |

| (R)-Enantiomer | Pyridine | (1R,2R)-2-methylcyclopropyl | < 4.0 | 5.8 | ~60x |

| (S)-Enantiomer | Pyridine | (1S,2S)-2-methylcyclopropyl | 4.2 | 7.5 | >2000x |

Data synthesized from the optimization of picolinamide chemotypes targeting the BET BD2 phenotype[1][2].

Experimental Protocol: TR-FRET Assay for BD1/BD2 Selectivity

To validate the binding affinity and selectivity of methylcyclopropyl pyridine compounds, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard. TR-FRET is chosen because the time-delay measurement completely eliminates interference from compound auto-fluorescence, ensuring high data trustworthiness.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 50 mM NaCl, 0.5 mM CHAPS, and 1 mM DTT.

-

Protein-Ligand Complexing: Dilute His-tagged BRD4-BD1 or BRD4-BD2 recombinant proteins to a final assay concentration of 10 nM. Add a biotinylated pan-BET reference ligand (e.g., JQ1-biotin) at its pre-determined K_d concentration.

-

Compound Addition: Dispense the methylcyclopropyl pyridine test compounds in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well low-volume proxiplate using an acoustic liquid handler (e.g., Echo 550) to ensure nanoliter precision.

-

Fluorophore Introduction: Add Europium-cryptate labeled anti-His antibody (Donor) and Streptavidin-XL665 (Acceptor).

-

Incubation & Reading: Incubate the plates in the dark at room temperature for 60 minutes to reach equilibrium. Read the plate on a PHERAstar FSX microplate reader.

-

Data Analysis: Calculate the TR-FRET ratio (Emission 665 nm / Emission 620 nm). A decrease in the ratio indicates that the test compound has successfully displaced the biotinylated reference ligand.

Caption: Structure-based drug design workflow for BD2-selective methylcyclopropyl pyridine BET inhibitors.

Case Study 2: Metabolic Therapeutics and GLP-1R Agonism

Overcoming the Peptide Barrier

Glucagon-like peptide-1 (GLP-1) receptor agonists have revolutionized the treatment of Type 2 Diabetes and obesity. However, traditional GLP-1 therapies are peptides requiring subcutaneous injection. The discovery of oral, non-peptide small molecule GLP-1R agonists like Orforglipron (LY3502970) represents a monumental leap in formulation and patient compliance[4].

The Structural Role of the Methylcyclopropyl-Pyridine Axis

Orforglipron features a complex architecture, but its core relies heavily on a pyrazolo[4,3-c]pyridine scaffold linked to an indole and a methylcyclopropyl-oxadiazolone moiety[5].

Causality in Design: The GLP-1 receptor is a Class B GPCR with a large, solvent-exposed extracellular domain. Small molecules struggle to mimic the extensive protein-protein interactions of the native peptide. The methylcyclopropyl group acts as a rigid hinge. Its specific dihedral angle forces the terminal oxadiazolone ring to project deep into a polar sub-pocket of the receptor, locking the receptor in an active conformation. Furthermore, this specific binding pose induces biased agonism [6]. It robustly activates Gαs signaling (cAMP production) but induces a receptor conformation that is unfavorable for β-arrestin recruitment. This prevents rapid receptor internalization and desensitization, prolonging the therapeutic effect.

Clinical and Pharmacological Profile of Orforglipron

| Parameter | Value / Characteristic | Clinical Implication |

| Molecular Target | GLP-1 Receptor (Partial Agonist) | Stimulates insulin, delays gastric emptying |

| Signaling Bias | G-protein biased (Low β-arrestin) | Minimizes receptor desensitization |

| Delivery Route | Oral (Small Molecule) | High patient adherence vs. injectables |

| Phase 2 Efficacy | Up to 14.7% weight reduction at 36 wks | Highly competitive with peptide injectables |

Data sourced from clinical evaluations of Orforglipron in obesity and Type 2 Diabetes[5].

Experimental Protocol: cAMP Accumulation Assay for Biased Agonism

To validate the biased signaling of methylcyclopropyl-containing GLP-1R agonists, we measure cAMP accumulation. We utilize IBMX in this protocol to inhibit phosphodiesterase; this is a critical causal step, as it prevents the degradation of cAMP, allowing us to measure the total accumulation generated by the receptor's activation.

Step-by-Step Methodology:

-

Cell Preparation: Culture CHO-K1 cells stably expressing the human GLP-1 receptor. Harvest cells and resuspend them in stimulation buffer (HBSS supplemented with 0.1% BSA, 5 mM HEPES, and 0.5 mM IBMX) at a density of 2 × 10⁵ cells/mL.

-

Compound Stimulation: Dispense 5 µL of the cell suspension into a 384-well white microplate. Add 5 µL of the methylcyclopropyl test compound (e.g., Orforglipron) serially diluted in stimulation buffer.

-

Incubation: Incubate the plate at 37°C for 30 minutes to allow Gαs-mediated adenylyl cyclase activation and subsequent cAMP generation.

-

Lysis and Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of anti-cAMP-Cryptate (HTRF reagents) formulated in lysis buffer. The lysis buffer ruptures the cells, releasing intracellular cAMP which competes with the cAMP-d2 for binding to the Cryptate antibody.

-

Signal Acquisition: Incubate for 1 hour at room temperature, then read the TR-FRET signal. The specific HTRF ratio is inversely proportional to the concentration of intracellular cAMP.

Caption: Biased signaling pathway of GLP-1R activated by methylcyclopropyl pyridine derivatives.

Conclusion

The integration of the methylcyclopropyl pyridine motif is not merely a synthetic exercise; it is a highly calculated geometric strategy. Whether it is projecting into the ZA channel of the BRD4-BD2 domain to eliminate epigenetic toxicity, or locking the GLP-1 receptor into a biased active state to treat obesity orally, this scaffold provides the exact steric bulk and lipophilicity required for modern, high-precision target engagement. Future drug development will undoubtedly continue to leverage this motif, particularly in scaffold-hopping campaigns targeting challenging kinase hydrophobic cavities (such as PIM-1)[7][8] and complex GPCRs.

References

-

Identification of a Series of N-Methylpyridine-2-carboxamides as Potent and Selective Inhibitors of the Second Bromodomain (BD2) of the Bromo and Extra Terminal Domain (BET) Proteins Journal of Medicinal Chemistry - ACS Publications URL:[Link]

-

7npy - C-TERMINAL BROMODOMAIN OF HUMAN BRD2 WITH 6-benzyl-N2-methyl-N4-((1S,2S)-2-methylcyclopropyl)pyridine-2,4-dicarboxamide Protein Data Bank Japan (PDBj) URL: [Link]

-

orforglipron | Ligand page IUPHAR/BPS Guide to PHARMACOLOGY URL:[Link]

-

ORFORGLIPRON - Drug Profile and Clinical Efficacy RxAgentAI URL:[Link]

-

Scaffold Hopping-Guided Design of Novel PIM-1 Inhibitors with Anticancer Activities PubMed Central (PMC) / NIH URL:[Link]

Sources

- 1. 7npy - C-TERMINAL BROMODOMAIN OF HUMAN BRD2 WITH 6-benzyl-N2-methyl-N4-((1S,2S)-2-methylcyclopropyl)pyridine-2,4-dicarboxamide - Summary - Protein Data Bank Japan [pdbj.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. orforglipron | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

- 5. rxagentai.com [rxagentai.com]

- 6. orforglipron | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Scaffold Hopping-Guided Design of Novel PIM-1 Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Properties of 2-(1-Methylcyclopropyl)-1-(pyridin-4-yl)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a focused examination of the fundamental physicochemical properties of the chemical compound 2-(1-methylcyclopropyl)-1-(pyridin-4-yl)propan-2-ol. The primary objective of this document is to furnish researchers and drug development professionals with a detailed understanding of its molecular formula and molecular weight. These foundational data points are critical for a multitude of applications, from stoichiometric calculations in synthetic chemistry to dose formulation in preclinical and clinical studies. This guide will elucidate the derivation of these properties and discuss the methodologies for their verification, ensuring a high degree of scientific integrity and practical utility.

Core Molecular Attributes

The compound 2-(1-methylcyclopropyl)-1-(pyridin-4-yl)propan-2-ol is a distinct chemical entity with the unique identifier CAS Number 1528577-82-3. Its fundamental molecular characteristics are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C12H17NO | Sigma-Aldrich |

| Molecular Weight | 191.27 g/mol | Sigma-Aldrich |

Elucidation of the Molecular Formula

The molecular formula, C12H17NO, is a quantitative representation of the elemental composition of a single molecule of the substance. This formula is determined through a combination of structural analysis and elemental analysis techniques.

Structural Components

The systematic name, 2-(1-methylcyclopropyl)-1-(pyridin-4-yl)propan-2-ol, provides a blueprint for its atomic constituents. A breakdown of the name reveals the following structural motifs:

-

Pyridine Ring : A six-membered aromatic heterocycle containing five carbon atoms and one nitrogen atom. The "pyridin-4-yl" designation indicates that the substituent is attached at the fourth position of this ring.

-

Propan-2-ol : A three-carbon chain with a hydroxyl (-OH) group at the second carbon.

-

1-Methylcyclopropyl Group : A three-membered carbon ring with a methyl (-CH3) group attached to the first carbon of the ring.

The logical assembly of these components, as dictated by the nomenclature, leads to the overall molecular structure.

Workflow for Formula Determination

Caption: Workflow for the determination of the molecular formula.

Calculation and Verification of Molecular Weight

The molecular weight of a compound is the mass of one mole of that substance. It is a critical parameter for quantitative chemical synthesis and analysis.

Theoretical Calculation

The molecular weight is calculated by summing the atomic weights of all atoms present in the molecular formula. The atomic weights used are standard values based on the isotopic composition of the elements on Earth.

Step-by-Step Calculation:

-

Identify the number of atoms of each element:

-

Carbon (C): 12

-

Hydrogen (H): 17

-

Nitrogen (N): 1

-

Oxygen (O): 1

-

-

Multiply the number of atoms by their respective standard atomic weights:

-

Carbon: 12 * 12.011 u = 144.132 u

-

Hydrogen: 17 * 1.008 u = 17.136 u

-

Nitrogen: 1 * 14.007 u = 14.007 u

-

Oxygen: 1 * 15.999 u = 15.999 u

-

-

Sum the weights to obtain the molecular weight:

-

144.132 + 17.136 + 14.007 + 15.999 = 191.274 g/mol

-

This calculated value is in excellent agreement with the reported molecular weight of 191.27 g/mol .

Experimental Verification